A Technical Guide to 3-(o-tolyl)pyrrolidine: Structure, Synthesis, and Applications for Drug Discovery
A Technical Guide to 3-(o-tolyl)pyrrolidine: Structure, Synthesis, and Applications for Drug Discovery
Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds, including natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical feature for enhancing target affinity and specificity.[2] Within this class, 3-arylpyrrolidines represent a particularly valuable motif, demonstrating significant potential in the development of novel therapeutics.[3] This guide provides an in-depth technical overview of a specific analogue, 3-(o-tolyl)pyrrolidine, intended for researchers, chemists, and drug development professionals. We will cover its formal nomenclature and structure, modern synthetic strategies with mechanistic insights, methods for spectroscopic characterization, and its overarching significance as a building block in pharmaceutical research.
Nomenclature and Chemical Structure
A precise understanding of a molecule's identity begins with its formal name and structure. These elements define its connectivity and stereochemistry, which are fundamental to its chemical and biological properties.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-(2-methylphenyl)pyrrolidine .
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Common Name: 3-(o-tolyl)pyrrolidine
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CAS Number: 954220-67-8[4]
The "o-tolyl" designation is a common and widely understood trivial name indicating an ortho-substituted toluene group (a methyl group at position 2 of the phenyl ring) attached to the pyrrolidine core.
Chemical Structure
The structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 2-methylphenyl group.
Caption: 2D Structure of 3-(o-tolyl)pyrrolidine.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [4] |
| Molecular Weight | 161.24 g/mol | [4] |
| CAS Number | 954220-67-8 | [4] |
| Appearance | (Typically) Oil or low-melting solid | General Knowledge |
| H-Bond Donors | 1 | Calculated |
| H-Bond Acceptors | 1 | Calculated |
| LogP | ~2.5 | Estimated |
Synthetic Strategies and Mechanistic Considerations
The construction of the 3-arylpyrrolidine scaffold can be achieved through various synthetic routes. Modern organometallic catalysis offers particularly efficient and modular approaches.
Overview of Modern Pyrrolidine Synthesis
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry. Prominent methods include 1,3-dipolar cycloadditions, intramolecular C-H amination, and ring-closing metathesis.[1][5][6] For the specific construction of 3-arylpyrrolidines, transition-metal-catalyzed hydroarylation of pyrroline precursors has emerged as a powerful and direct strategy.[3]
Palladium-Catalyzed Hydroarylation of 3-Pyrrolines
A robust method for synthesizing 3-arylpyrrolidines involves the palladium-catalyzed hydroarylation of an N-substituted 2,5-dihydro-1H-pyrrole (3-pyrroline) with an aryl halide.[3] This approach is highly valued for its broad substrate scope and functional group tolerance.
Causality Behind the Method: The choice of an N-alkyl protecting group on the pyrroline is critical. While N-acyl pyrrolines typically yield Heck-type arylation products (alkenes), N-alkyl pyrrolines preferentially undergo hydroarylation to deliver the desired saturated pyrrolidine product.[3] This divergence is attributed to the electronic nature of the nitrogen substituent influencing the stability of key intermediates and the rate of β-hydride elimination versus reductive elimination in the catalytic cycle. The N-alkyl group promotes the pathway leading to the saturated product.
Caption: General workflow for synthesis via Pd-catalyzed hydroarylation.
Exemplary Experimental Protocol
This protocol is a representative procedure for the synthesis of a 3-arylpyrrolidine based on established literature methods.[3] Researchers must adapt conditions based on specific substrates and perform appropriate safety assessments.
Materials:
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N-Benzyl-2,5-dihydro-1H-pyrrole (1.0 equiv)
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2-Bromotoluene (1.2 equiv)
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Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
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SPhos (Ligand, 0.04 equiv)
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Potassium Phosphate (K₃PO₄, 2.0 equiv)
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Anhydrous Toluene
Procedure:
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Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Palladium(II) Acetate, SPhos, and Potassium Phosphate. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial as the palladium catalyst, particularly in its active Pd(0) state, is oxygen-sensitive.
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Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by N-Benzyl-2,5-dihydro-1H-pyrrole and 2-bromotoluene via syringe.
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Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
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Workup: After cooling to room temperature, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The use of a robust organic solvent ensures efficient recovery of the product.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-(o-tolyl)pyrrolidine product (after any necessary deprotection steps).
Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's atomic connectivity and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules in solution. Below are the expected characteristic signals for 3-(o-tolyl)pyrrolidine.
| ¹H NMR (Expected Shifts) | |
| Chemical Shift (δ, ppm) | Assignment and Multiplicity |
| 7.10 - 7.30 | (m, 4H) - Aromatic protons of the tolyl group |
| ~3.50 | (m, 1H) - Proton at C3 (methine) |
| ~3.00 - 3.40 | (m, 4H) - Protons at C2 and C5 (adjacent to N) |
| ~2.35 | (s, 3H) - Methyl group protons on the tolyl ring |
| ~2.00 | (m, 2H) - Protons at C4 |
| ~1.80 | (br s, 1H) - N-H proton |
| ¹³C NMR (Expected Shifts) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C (quaternary, attached to pyrrolidine) |
| ~136 | Aromatic C (quaternary, attached to methyl) |
| ~125 - 130 | Aromatic C-H |
| ~55 | C2 and C5 (adjacent to N) |
| ~45 | C3 (methine) |
| ~35 | C4 |
| ~20 | Methyl Carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
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Expected Molecular Ion (M⁺): For C₁₁H₁₅N, the expected exact mass is 161.1204. In a low-resolution ESI-MS, this would appear as [M+H]⁺ at m/z = 162.
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Key Fragmentation: A likely fragmentation pathway is the loss of the tolyl group (benzylic cleavage) or fragmentation of the pyrrolidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 cm⁻¹ | N-H stretch (secondary amine) |
| 3020-3080 cm⁻¹ | Aromatic C-H stretch |
| 2850-2960 cm⁻¹ | Aliphatic C-H stretch |
| ~1600, ~1480 cm⁻¹ | Aromatic C=C ring stretch |
Significance in Medicinal Chemistry
The 3-(o-tolyl)pyrrolidine scaffold is more than just a chemical curiosity; it is a valuable building block for the design of new drugs.
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Scaffold Hopping and Bioisosterism: The pyrrolidine core can serve as a bioisosteric replacement for other five-membered rings or as a saturated alternative to aromatic systems, often improving properties like solubility and metabolic stability.
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Exploration of 3D Space: Unlike flat aromatic rings, the puckered conformation of the pyrrolidine ring allows substituents to project into three-dimensional space. This is critical for optimizing interactions with the complex binding pockets of biological targets like enzymes and receptors.[2]
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Stereochemical Importance: The C3 carbon is a stereocenter. The synthesis can be adapted using chiral catalysts or starting materials to produce specific enantiomers (R or S). It is well-established that different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[2] For example, the orientation of the tolyl group (axial vs. equatorial) will be dictated by the ring pucker and can profoundly influence binding affinity.
Conclusion
3-(o-tolyl)pyrrolidine is a well-defined chemical entity with significant potential for application in drug discovery and development. Its structure is readily confirmed by standard spectroscopic methods, and its synthesis can be achieved efficiently through modern catalytic strategies like palladium-catalyzed hydroarylation. As a component of the 3-arylpyrrolidine class, it offers a versatile and sterically defined scaffold that medicinal chemists can leverage to design novel molecules with finely-tuned biological activity. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.
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